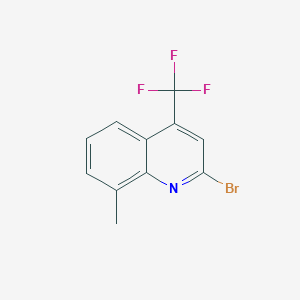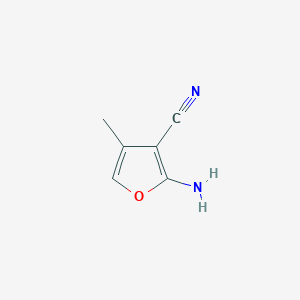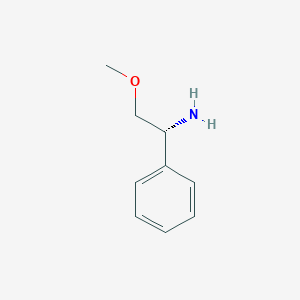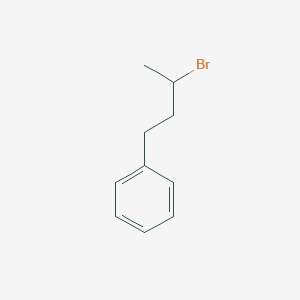
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
説明
The compound 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group in particular is known for increasing the lipophilicity and metabolic stability of pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of anilines with keto-esters followed by cyclization. For instance, the synthesis of 4-(trifluoromethyl)quinoline derivatives can be achieved by condensing Et 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to give 4-trifluoromethyl-2-quinolinones, albeit in poor yield . Further reaction with phosphoryl tribromide can afford 2-bromo-4-(trifluoromethyl)quinolines . Additionally, the acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate can yield 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be converted into 4-bromo-2-(trifluoromethyl)quinolines .
Molecular Structure Analysis
The molecular structure of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the quinoline core. The presence of these substituents can significantly influence the electronic properties of the molecule and its reactivity. The structure of such compounds is often confirmed using NMR spectral criteria due to the possibility of isomer formation .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including halogen/metal exchange when treated with butyllithium, and hydrogen/metal exchange when treated with lithium diisopropylamide . These reactions can generate quinolyllithium intermediates, which can be trapped to provide functionalized products. Electrophilic substitution of the bromine atom can further elaborate the structure . Additionally, the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one involves the introduction of various substituents, such as amino, bromo, and chloro groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline are influenced by the substituents on the quinoline ring. The trifluoromethyl group is known to increase the hydrophobicity of the molecule, which can affect its solubility and interaction with biological targets. The presence of a bromine atom can facilitate further chemical modifications through reactions such as the Sonogashira cross-coupling, which is used to synthesize liquid crystal materials . The use of 2,2,2-trifluoroethanol as a reaction solvent has been reported to provide access to symmetrically 3,3-disubstituted quinoline-2,4-diones, showcasing the versatility of quinoline derivatives in chemical synthesis .
科学的研究の応用
Chemical Reactivity and Structural Elaboration
- 2-Bromo-4-(trifluoromethyl)quinolines, including 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, demonstrate potential for various chemical reactions and structural modifications. These compounds undergo metalation, which is the process of replacing a hydrogen atom with a metal atom in an organic molecule. This reactivity allows for further structural elaboration and synthesis of diverse quinoline derivatives (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Synthesis of Quinoline Derivatives
- The synthesis of 4-(trifluoromethyl)quinoline derivatives, including the transformation of 2-bromo-4-(trifluoromethyl)quinolines into various quinolinecarboxylic acids and other related compounds, showcases the versatility of these compounds in organic synthesis. This highlights their potential use in pharmaceuticals and materials science (Lefebvre, Marull, & Schlosser, 2003).
Functionalization of Quinolines
- The functionalization of quinolines, such as 2-bromo-8-methyl-4-(trifluoromethyl)quinoline, is a significant area of research. These compounds can be transformed into various functionalized quinolines through reactions like halogen/metal exchange and electrophilic substitution. This process is crucial for developing new compounds with potential biological activities (Marull & Schlosser, 2003).
Photophysical and Biomolecular Binding Properties
- New series of quinoline derivatives, including those with 2-bromo-4-(trifluoromethyl)quinoline structures, have been synthesized and analyzed for their photophysical properties. These compounds show potential applications in biomolecular binding, which is essential for developing diagnostic tools and therapeutic agents (Bonacorso et al., 2018).
Coordination Chemistry
- The coordination chemistry of quinoline derivatives like 2-bromo-8-methyl-4-(trifluoromethyl)quinoline is another area of active research. These compounds can form coordination complexes with various metal ions, which can be used in catalysis and material science (Son, Pudenz, & Hoefelmeyer, 2010).
Synthesis of Antimicrobial Agents
- Some quinoline derivatives synthesized from 2-bromo-4-(trifluoromethyl)quinoline have been evaluated for their antimicrobial properties. This research is crucial for discovering new drugs and treatments for infectious diseases (Holla et al., 2006).
作用機序
Target of Action
This compound is a derivative of quinoline, a class of compounds known for their wide range of biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Quinoline derivatives are generally known for their high gi absorption and bbb permeability . These properties can impact the bioavailability of the compound, influencing its efficacy and potential for side effects.
Result of Action
As a quinoline derivative, it may share some of the biological activities associated with this class of compounds, such as antibacterial, antineoplastic, and antiviral activities . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline. For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of specific enzymes or transporters, and the characteristics of the target cells or tissues.
特性
IUPAC Name |
2-bromo-8-methyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-3-2-4-7-8(11(13,14)15)5-9(12)16-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFYDRQIUOECNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)






![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)




![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)
